molecular formula C19H23N5OS B6768816 N-[2-(1-methylindazol-3-yl)ethyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

N-[2-(1-methylindazol-3-yl)ethyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B6768816
M. Wt: 369.5 g/mol
InChI Key: WYTMMTWVBSVAOL-UHFFFAOYSA-N
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Description

N-[2-(1-methylindazol-3-yl)ethyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features both indazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Properties

IUPAC Name

N-[2-(1-methylindazol-3-yl)ethyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-23-17-5-3-2-4-15(17)16(22-23)6-9-21-19(25)24-11-7-14(8-12-24)18-20-10-13-26-18/h2-5,10,13-14H,6-9,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTMMTWVBSVAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CCNC(=O)N3CCC(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylindazol-3-yl)ethyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole and thiazole intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylindazol-3-yl)ethyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[2-(1-methylindazol-3-yl)ethyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(1-methylindazol-3-yl)ethyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indazole and thiazole rings can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methylindazol-3-yl)ethyl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to the combination of indazole and thiazole rings in its structure. This dual functionality can enhance its biological activity and make it a valuable compound for various scientific research applications .

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